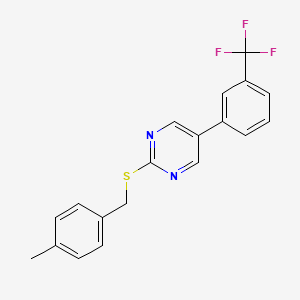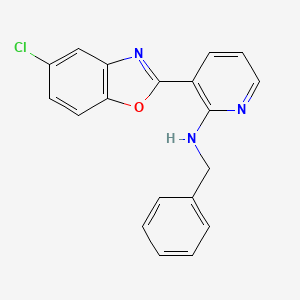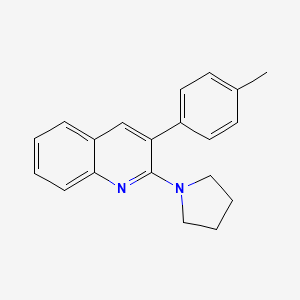![molecular formula C19H21F3N2OS B3129631 N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-N'-phenylurea CAS No. 339104-11-9](/img/structure/B3129631.png)
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-N'-phenylurea
Übersicht
Beschreibung
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-N'-phenylurea, commonly known as TAK-659, is a small-molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor (BCR) signaling and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
TAK-659 inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation and activation. This leads to inhibition of downstream signaling pathways, such as the NF-κB and MAPK pathways, which are essential for B-cell survival and proliferation. TAK-659 also induces apoptosis in B-cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, both as a single agent and in combination with other anti-cancer agents. TAK-659 has also been shown to have favorable pharmacokinetic and pharmacodynamic properties, including good oral bioavailability, long half-life, and dose-dependent inhibition of BTK activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-659 is its specificity for BTK, which minimizes off-target effects and reduces toxicity. Another advantage is its ability to enhance the activity of other anti-cancer agents, which may improve treatment outcomes in patients with B-cell malignancies. However, a limitation of TAK-659 is its potential to induce resistance in B-cells, which may limit its long-term efficacy.
Zukünftige Richtungen
For research on TAK-659 include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies, as well as studies to identify biomarkers of response and resistance to the drug. Other potential future directions include the development of combination therapies that incorporate TAK-659 with other targeted agents or immunotherapies, as well as the exploration of TAK-659 in other B-cell disorders, such as autoimmune diseases and primary immunodeficiencies.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, such as CLL and NHL. In these studies, TAK-659 has shown potent and selective inhibition of BTK activity, leading to inhibition of N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-N'-phenylurea signaling and induction of apoptosis in B-cells. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.
Eigenschaften
IUPAC Name |
1-[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2OS/c1-18(2,13-23-17(25)24-16-9-4-3-5-10-16)26-12-14-7-6-8-15(11-14)19(20,21)22/h3-11H,12-13H2,1-2H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKCAOSSHDCCAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NC1=CC=CC=C1)SCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxy-2-[4-(4-nitrophenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3129553.png)


![Methyl 4-{[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]sulfanyl}phenyl ether](/img/structure/B3129580.png)
![2-[(4-Fluorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline](/img/structure/B3129583.png)
![4-Methoxy-2-[4-(morpholinosulfonyl)phenoxy]nicotinonitrile](/img/structure/B3129587.png)

![4-Methoxy-2-[(3-pyridinylmethyl)amino]nicotinonitrile](/img/structure/B3129605.png)
![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3129613.png)
![2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl 4-chlorophenyl sulfone](/img/structure/B3129614.png)
![(4-Methoxyphenyl)(6-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B3129616.png)
![N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine](/img/structure/B3129617.png)
![3-(trifluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B3129622.png)
![4-({6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl}oxy)benzenecarbonitrile](/img/structure/B3129626.png)